![molecular formula C17H16FN3O3 B2729614 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide CAS No. 1903606-50-7](/img/structure/B2729614.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C17H16FN3O3 and its molecular weight is 329.331. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Melanoma Imaging with Positron Emission Tomography (PET)
The development of radiotracers for PET imaging in melanoma research represents a significant application area. A study by Greguric et al. (2009) focused on the synthesis of a novel PET radiotracer, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([(18)F]2), which exhibited high melanoma uptake and rapid clearance from the body. This tracer, developed from the incorporation of fluorine into the nicotinamide ring, demonstrated promising preclinical results for assessing therapeutic agent responsiveness in melanoma via PET imaging (Greguric et al., 2009).
Chemical Synthesis and Structural Exploration
The chemical synthesis and exploration of structural landscapes represent another critical application. Dubey and Desiraju (2014) investigated the acid-pyridine heterosynthon as a molecular module to probe the structural landscape of the benzoic acid: isonicotinamide 1:1 cocrystal. This work highlights the potential of such compounds in understanding high-energy structures and their applications in material science and pharmaceuticals (Dubey & Desiraju, 2014).
Catalytic Asymmetric Synthesis
In the realm of organic synthesis, catalytic asymmetric reactions involving cyclic imines, including dibenzo[b,f][1,4]oxazepines, have been a focus to access chiral compounds with wide-ranging biological and pharmacological activities. Munck et al. (2018) provided an overview of enantioselective reactions with seven-membered cyclic imines used as electrophiles, highlighting the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives. This area of research is critical for the development of new therapeutic agents with improved efficacy and selectivity (Munck, Vila, & Pedro, 2018).
Antimicrobial and Anticancer Properties
Synthesis and evaluation of antimicrobial activities have been conducted on derivatives starting from isonicotinic acid hydrazide. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. This study indicates the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, novel benzoxepine-1,2,3-triazole hybrids were synthesized by Kuntala et al. (2015) and evaluated for their potential antibacterial and anticancer properties, showing specificity towards Gram-negative species and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
Propiedades
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-1-2-15-13(9-14)10-21(16(22)11-24-15)8-7-20-17(23)12-3-5-19-6-4-12/h1-6,9H,7-8,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMQOQZJBMFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.